An In-depth Technical Guide to 2-Amino-5-(4-bromophenyl)furan-3-carbonitrile: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-Amino-5-(4-bromophenyl)furan-3-carbonitrile: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2-Amino-5-(4-bromophenyl)furan-3-carbonitrile, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. Given the limited specific literature on this molecule, this document synthesizes information from analogous structures and established chemical principles to present a robust profile, including a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and an exploration of its potential biological significance.
Molecular Overview and Significance
2-Amino-5-(4-bromophenyl)furan-3-carbonitrile (CAS No. 26454-86-4) belongs to the 2-aminofuran-3-carbonitrile class of heterocyclic compounds.[1] This scaffold is a privileged structure in medicinal chemistry, as furan-containing molecules are known to exhibit a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3] The presence of an amino group at the 2-position, a nitrile group at the 3-position, and a bromophenyl substituent at the 5-position suggests a molecule with diverse potential for chemical modification and biological interactions.[4] The furan ring can act as a bioisostere for a phenyl ring, offering distinct electronic and steric properties that can enhance metabolic stability and drug-receptor interactions.[3]
Table 1: Core Properties of 2-Amino-5-(4-bromophenyl)furan-3-carbonitrile
| Property | Predicted/Inferred Value | Source(s) |
| Molecular Formula | C₁₁H₇BrN₂O | [1] |
| Molecular Weight | 263.10 g/mol | Calculated |
| CAS Number | 26454-86-4 | [1] |
| Appearance | Likely a pale to light yellow crystalline solid | Inferred from[4] |
| Melting Point | Expected to be in the range of 190-210 °C | Inferred from[4] |
Proposed Synthesis and Mechanism
Synthetic Workflow
The proposed synthesis is a two-step process, starting from commercially available 2-bromo-4'-bromoacetophenone and malononitrile.
Caption: Proposed two-step synthesis of 2-Amino-5-(4-bromophenyl)furan-3-carbonitrile.
Experimental Protocol
Step 1: Synthesis of 3-(4-Bromobenzoyl)-2-cyanopropanenitrile
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To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂), add malononitrile (1.0 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the precursor, 3-(4-bromobenzoyl)-2-cyanopropanenitrile.
Step 2: Synthesis of 2-Amino-5-(4-bromophenyl)furan-3-carbonitrile
-
Cool a solution of 3-(4-bromobenzoyl)-2-cyanopropanenitrile (1.0 eq) in an ice-water bath.
-
Carefully add trifluoroacetic acid (TFA) (10-20 volumes).
-
Stir the solution at room temperature for 1-2 hours, monitoring by TLC.[5]
-
Concentrate the reaction mixture under reduced pressure.
-
Dry the resulting solid under vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield 2-Amino-5-(4-bromophenyl)furan-3-carbonitrile.[5]
Mechanistic Insights
The acid-mediated cyclization is proposed to proceed via protonation of the nitrile group by TFA.[5] This activates the nitrile carbon towards nucleophilic attack by the enol form of the ketone. Subsequent dehydration leads to the formation of the stable aromatic furan ring.
Chemical Structure and Spectroscopic Profile
The structure of 2-Amino-5-(4-bromophenyl)furan-3-carbonitrile is characterized by a central furan ring with key functional groups that influence its chemical and physical properties. While experimental data is not available in the public domain, a predicted spectroscopic profile can be constructed based on known chemical shifts and absorption frequencies of analogous compounds.[6][7]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~7.7-7.8 (d, 2H, Ar-H ortho to Br), ~7.6-7.7 (d, 2H, Ar-H meta to Br), ~7.0-7.2 (s, 2H, -NH₂), ~6.8-6.9 (s, 1H, furan H-4). |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~160-165 (C5-furan), ~150-155 (C2-furan), ~120-135 (aromatic carbons), ~115-120 (-CN), ~90-100 (C4-furan), ~80-90 (C3-furan). |
| FT-IR (KBr, cm⁻¹) | ν: ~3400-3300 (N-H stretching of -NH₂), ~2220 (C≡N stretching), ~1640 (C=C stretching), ~1550 (N-H bending), ~1070 (C-O-C stretching of furan), ~830 (para-disubstituted benzene C-H bend). |
| Mass Spectrometry (EI) | m/z (%): 262/264 ([M]⁺, isotopic pattern for Br), fragments corresponding to the loss of HCN, Br, and CO. |
Reactivity and Potential for Derivatization
The chemical reactivity of 2-Amino-5-(4-bromophenyl)furan-3-carbonitrile is dictated by its three primary functional domains: the amino group, the nitrile group, and the furan ring.[4]
Caption: Reactivity map of 2-Amino-5-(4-bromophenyl)furan-3-carbonitrile.
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Amino Group: The nucleophilic amino group is susceptible to acylation, sulfonylation, and alkylation, allowing for the introduction of various side chains to modulate solubility and biological activity.[4]
-
Nitrile Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing further points for diversification.[4]
-
Furan Ring: As an electron-rich aromatic system, the furan ring can undergo electrophilic substitution, although the substitution pattern will be influenced by the existing substituents.[4]
-
Bromophenyl Group: The bromine atom serves as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide range of aryl, alkyl, or amino groups.
Potential Applications in Drug Discovery
The 2-aminofuran-3-carbonitrile scaffold is a component of various biologically active molecules.[8][9] While no specific biological data for 2-Amino-5-(4-bromophenyl)furan-3-carbonitrile has been reported, its structural features suggest potential in several therapeutic areas.
-
Kinase Inhibition: Many heterocyclic compounds containing amino and nitrile groups are known to act as hinge-binding motifs in protein kinases. This molecule could be explored as a scaffold for the development of inhibitors for various kinases implicated in cancer and inflammatory diseases.
-
Antimicrobial Agents: Furan derivatives have a long history as antimicrobial agents.[2][3] The title compound could be screened for activity against a panel of bacterial and fungal pathogens.
-
Anticancer Activity: The furan nucleus is present in numerous compounds with demonstrated anticancer properties.[3][10] The potential of this molecule to inhibit cancer cell proliferation warrants investigation.
Conclusion
2-Amino-5-(4-bromophenyl)furan-3-carbonitrile represents a promising, yet underexplored, scaffold for medicinal chemistry and drug development. This guide provides a foundational understanding of its synthesis, predicted properties, and reactivity based on established chemical principles and data from analogous compounds. The proposed synthetic route offers a practical approach for its preparation, paving the way for further investigation into its biological activities and potential as a therapeutic agent. It is imperative that future research focuses on the experimental validation of the properties and biological profile outlined in this guide.
References
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Do Son Hai, et al. SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. Available from: [Link]
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Livingstone, D. J. 2-Aminofurans and 3-Aminofurans. ResearchGate. Available from: [Link]
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Watanuki, S., et al. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Heterocycles, 60(10), 2277. Available from: [Link]
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Wang, L., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8502. Available from: [Link]
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Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. Available from: [Link]
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Kumar, R., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Journal of Pharmaceutical Research International, 35(22), 52-61. Available from: [Link]
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Al-Mousawi, S. M., et al. (2011). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Molecules, 16(5), 3970-3977. Available from: [Link]
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Chemical Synthesis Database. 2-amino-5-(4-chlorophenyl)-4,5-dihydro-3-furancarbonitrile. Available from: [Link]
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Bakr, R. B. (2015). Synthetic Approaches to 2-Aminopyridine-3-carbonitriles (A Review). ResearchGate. Available from: [Link]
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Gilchrist, T. L. (2008). A Study of 2-Aminofurans. ResearchGate. Available from: [Link]
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Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. International Journal of General Medicine, 13, 897-906. Available from: [Link]
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Yavari, I., et al. (2016). Novel one-pot approach to 2-aminofuran derivatives via multicomponent reaction of 3-hydroxy-4H-pyran-4-ones, α-ketoaldehydes and methylene active nitriles. ResearchGate. Available from: [Link]
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Teimouri, A., et al. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc, 2008(2), 115-123. Available from: [Link]
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